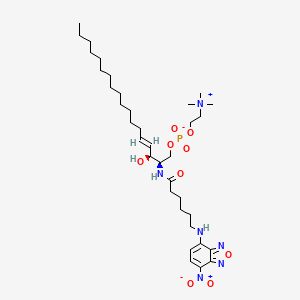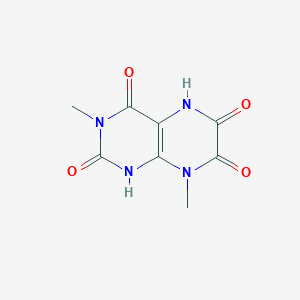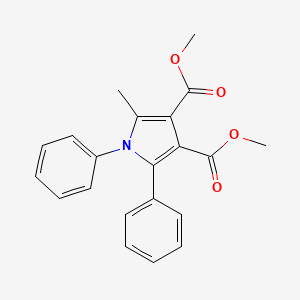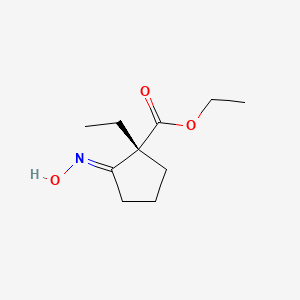
ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate is a chemical compound with a unique structure that includes a cyclopentane ring, an ethyl group, and a hydroxyimino group
Métodos De Preparación
The synthesis of ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with ethyl nitrite in the presence of a base to form the hydroxyimino intermediate. This intermediate is then esterified with ethanol to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential as a therapeutic agent for various diseases. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate can be compared with other similar compounds, such as ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclohexane-1-carboxylate and ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopropane-1-carboxylate These compounds share similar structural features but differ in the size and shape of the cycloalkane ring
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
ethyl (1R,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-10(9(12)14-4-2)7-5-6-8(10)11-13/h13H,3-7H2,1-2H3/b11-8+/t10-/m1/s1 |
Clave InChI |
FKGVEHDQJXLHLC-MXBGMFSPSA-N |
SMILES isomérico |
CC[C@]\1(CCC/C1=N\O)C(=O)OCC |
SMILES canónico |
CCC1(CCCC1=NO)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)

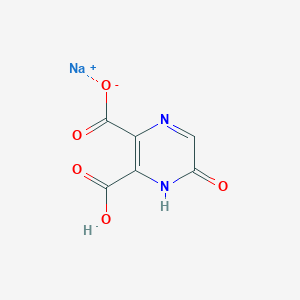
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
